阿罗替诺lol盐酸盐

描述

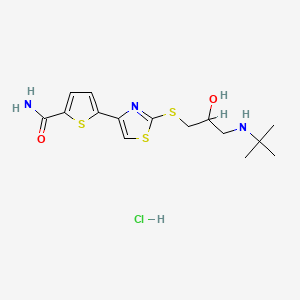

Arotinolol hydrochloride is an alpha- and beta-receptor blocker developed in Japan . It is a thiopropanolamine with a tertiary butyl moiety . It has been studied for its potential to be an antihypertensive therapy . It has been introduced to be used as an antihypertensive agent since 1986 . It has also been studied for other functions like tremor control for patients with Parkinson’s disease .

Synthesis Analysis

The synthesis of Arotinolol hydrochloride involves dissolving Arotinolol in dimethyl sulfoxide (DMSO), adding concentrated hydrochloric acid, stirring, heating, filtering, and then adding acetone . The resulting white solid is Arotinolol hydrochloride .Molecular Structure Analysis

The molecular formula of Arotinolol hydrochloride is C15H22ClN3O2S3 . Its exact mass is 407.06 and its molecular weight is 408 .Physical and Chemical Properties Analysis

Arotinolol hydrochloride is a white solid . The stereospecificity of Arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . Arotinolol is mainly distributed from the plasma to the liver, followed by the lungs, and lastly in the heart .科学研究应用

抗高血压治疗

阿罗替诺lol盐酸盐是一种在日本研发的α和β受体阻滞剂。 它已被研究用于治疗高血压 . 它具有良好的降压效果,许多临床试验观察到它在治疗原发性高血压中的临床疗效 .

慢性心力衰竭治疗

阿罗替诺lol盐酸盐已被研究用于治疗慢性心力衰竭。 它显着提高了心力衰竭患者的治疗效率,左心室射血分数 (LVEF),心脏指数,心输出量 (SV) 以及降低脑钠肽 (BNP) 水平 .

血压和心率控制

阿罗替诺lol盐酸盐目前正在进行临床试验,用于控制血压和心率 .

帕金森病的震颤控制

改善内皮功能

相关研究表明,阿罗替诺lol可能通过调节患者体内一氧化氮水平来有效改善内皮功能,并显着降低血管中的胶原蛋白水平,从而改善血管壁重塑并间接改善左心室功能 .

β受体阻滞剂的对映体分离

研究了包括阿罗替诺lol在内的七种β受体阻滞剂的对映体分离,使用HPLC结合柱前衍生化 .

与其他药物的相互作用

阿罗替诺lol盐酸盐可能与其他药物相互作用。 例如,当与降糖药物合用时,它可以增强降糖效果,当与钙通道阻滞剂合用时,它可以增强效果 .

临床试验

阿罗替诺lol盐酸盐目前正在由住友制药株式会社进行临床试验 . 这些试验预计将为这种药物的潜在应用提供更多见解。

作用机制

Mode of Action

Arotinolol hydrochloride interacts with its targets by binding to these adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

The binding of arotinolol hydrochloride to the adrenergic receptors affects several biochemical pathways. These include the calcium signaling pathway , cGMP-PKG signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics. The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

Result of Action

The binding of arotinolol hydrochloride to the adrenergic receptors results in several molecular and cellular effects. It has been confirmed that arotinolol presents vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Some reports indicate a delayed development of hypertension when arotinolol is administered daily . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance .

Action Environment

The action, efficacy, and stability of arotinolol hydrochloride can be influenced by various environmental factors. For instance, a multi-center clinical study showed that arotinolol lowered nighttime blood pressure levels more significantly in patients with non-dipper hypertension, helping to restore the circadian rhythm of blood pressure .

安全和危害

Arotinolol hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Arotinolol hydrochloride binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Preclinical studies showed a lack of intrinsic sympathomimetic activities or membrane-establishing properties . It is confirmed that arotinolol presents vasorelaxant activity . This characteristic is also proved to be mainly mediated by its α1-blocking property .

Cellular Effects

Arotinolol hydrochloride has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Molecular Mechanism

Arotinolol hydrochloride exerts its effects at the molecular level through its binding interactions with β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor .

Temporal Effects in Laboratory Settings

The stereospecificity of arotinolol hydrochloride is very important for its pharmacokinetic characteristics . Both of the enantiomers were found in urine, suggesting this as the major elimination pathway . It is possible to find arotinolol in urine 2-4 hours after initial administration .

Metabolic Pathways

It is known that arotinolol hydrochloride is mainly distributed from the plasma to the liver .

Transport and Distribution

Arotinolol hydrochloride gets rapidly absorbed and distributed in the plasma . The plasma concentration peaks 2 hours after initial administration . The distribution studies have shown that arotinolol hydrochloride is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .

属性

IUPAC Name |

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXBZYUXLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52560-77-7 (Parent) | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046849 | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68377-91-3 | |

| Record name | Arotinolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arotinolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

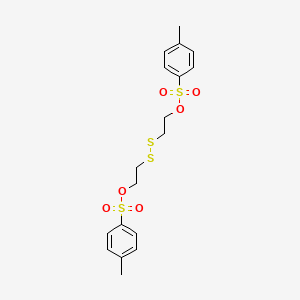

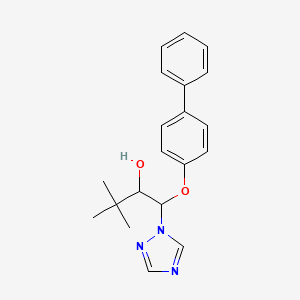

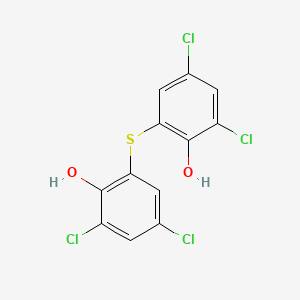

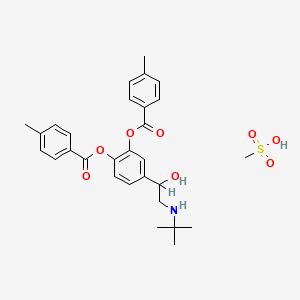

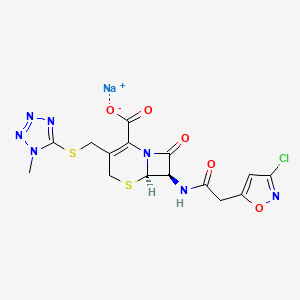

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。